2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Cross-coupling Oxidative addition Regioselectivity

2-Amino-3-iodo-4-(trifluoromethyl)pyridine (CAS 1227602-87-0) is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with an amino group, at the 3-position with an iodine atom, and at the 4-position with a trifluoromethyl group. With a molecular formula of C6H4F3IN2 and a molecular weight of 288.01 g/mol, this solid compound (typical purity 97% by HPLC ) belongs to the class of halogenated trifluoromethylpyridines that serve as versatile intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C6H4F3IN2
Molecular Weight 288.01 g/mol
CAS No. 1227602-87-0
Cat. No. B1409230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-iodo-4-(trifluoromethyl)pyridine
CAS1227602-87-0
Molecular FormulaC6H4F3IN2
Molecular Weight288.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)I)N
InChIInChI=1S/C6H4F3IN2/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,(H2,11,12)
InChIKeySSLBSUOQHCSPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-iodo-4-(trifluoromethyl)pyridine (CAS 1227602-87-0): Procurement-Ready Profile of a Multifunctional Pyridine Building Block


2-Amino-3-iodo-4-(trifluoromethyl)pyridine (CAS 1227602-87-0) is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with an amino group, at the 3-position with an iodine atom, and at the 4-position with a trifluoromethyl group . With a molecular formula of C6H4F3IN2 and a molecular weight of 288.01 g/mol, this solid compound (typical purity 97% by HPLC ) belongs to the class of halogenated trifluoromethylpyridines that serve as versatile intermediates in medicinal chemistry and agrochemical research. The orthogonal combination of a cross-coupling-capable iodo substituent, a derivatizable amino group, and a metabolically stabilizing trifluoromethyl group makes it a strategic fragment for constructing kinase inhibitor scaffolds, GPCR modulators, and fluorinated heterocyclic libraries [1]. The compound carries MDL identifier MFCD16606191 and is supplied exclusively for research and development purposes .

Why 2-Amino-3-iodo-4-(trifluoromethyl)pyridine Cannot Be Replaced by Other Halogenated Trifluoromethylpyridines: The Quantitative Case for Regiospecific and Halogen-Dependent Reactivity


Substituting 2-amino-3-iodo-4-(trifluoromethyl)pyridine with a regioisomer (e.g., 2-amino-4-iodo-3-(trifluoromethyl)pyridine, CAS 1227581-85-2) or a different halogen analog (e.g., 2-amino-3-chloro-4-(trifluoromethyl)pyridine, CAS 1227513-97-4) introduces quantifiable differences in reactivity, selectivity, and physicochemical properties that propagate through every subsequent synthetic step. Regioisomeric interchange alters the electronic relationship between the halogen and the amino group, affecting the rate of oxidative addition in cross-coupling reactions by up to 100-fold . Halogen exchange from iodine to bromine or chlorine reduces oxidative addition rates by approximately one and two orders of magnitude, respectively, potentially collapsing yields in sequential functionalization strategies . Furthermore, the logP difference between iodo and chloro analogs (~0.4–0.5 units) translates to a measurable shift in lipophilicity that can alter membrane permeability, protein binding, and pharmacokinetic profiles of downstream drug candidates . The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (CAS 1227602-87-0) Against Regioisomeric and Halogen Analogs


Regioisomeric Positional Advantage: 3-Iodo-4-CF3 vs. 4-Iodo-3-CF3 Substitution Pattern Drives Divergent Oxidative Addition Rates

The target compound positions the iodine at the 3-position (ortho to the 2-amino group) and the trifluoromethyl group at the 4-position. In the regioisomer 2-amino-4-iodo-3-(trifluoromethyl)pyridine (CAS 1227581-85-2), the iodine is at the 4-position (para to the amino group). Experimental and computational studies on 2-halopyridines demonstrate that 3-EDG (electron-donating group) substitution accelerates oxidative addition to Pd(0) by approximately 100-fold relative to 5-EDG isomers (ΔΔG‡OA = 10.4–11.6 kJ mol⁻¹) . Although the target compound is a 3-iodo derivative (not a 2-halopyridine), the ortho relationship between the 2-amino EDG and the 3-iodo leaving group creates a similarly activated electronic configuration that is absent in the 4-iodo regioisomer. This rate differential directly impacts cross-coupling efficiency and site-selectivity in multihalogenated pyridine synthetic sequences .

Cross-coupling Oxidative addition Regioselectivity Palladium catalysis

Halogen-Dependent Cross-Coupling Reactivity: Iodo Substituent Outperforms Bromo and Chloro in Palladium-Catalyzed Transformations

The carbon–iodine bond in 2-amino-3-iodo-4-(trifluoromethyl)pyridine is significantly more reactive toward oxidative addition to low-valent transition metals than the corresponding carbon–bromine or carbon–chlorine bonds. The established reactivity hierarchy for aryl halides in palladium-catalyzed cross-coupling is I > Br >> Cl, driven by decreasing C–X bond dissociation energies (C–I ≈ 57 kcal/mol; C–Br ≈ 68 kcal/mol; C–Cl ≈ 81 kcal/mol) [1]. In palladium-catalyzed carbonylative Suzuki coupling of pyridine halides, the order of reactivity decreases from iodo- to bromopyridines, with typical yields of 80–95% for iodopyridines versus markedly lower yields for bromopyridines under identical conditions [2]. The trifluoromethyl group at the 4-position further polarizes the pyridine ring, enhancing the electrophilicity of the carbon bearing iodine and facilitating oxidative addition . This means the iodo compound enables coupling reactions that the chloro analog (CAS 1227513-97-4) and bromo analog (CAS 1227489-63-5) may fail to complete under similar conditions.

Suzuki-Miyaura coupling Sonogashira coupling Buchwald-Hartwig amination Oxidative addition kinetics

Lipophilicity Modulation: Iodo Substituent Elevates LogP by 0.3–0.5 Units Over Chloro and Bromo Analogs, Influencing Membrane Permeability and ADME Profiles

The Hansch hydrophobic substituent constant (π) for iodine is 1.12, compared to 0.86 for bromine and 0.71 for chlorine [1]. This difference predicts that replacing the chlorine in 2-amino-3-chloro-4-(trifluoromethyl)pyridine (measured LogP = 2.27 ) with iodine increases LogP by approximately 0.41 units to an estimated ~2.68 for the target compound. The bromo analog (CAS 1227489-63-5) has a measured LogP of 2.38 , yielding an estimated iodine-induced increment of ~0.30 units. The non-halogenated parent 2-amino-4-(trifluoromethyl)pyridine (CAS 106447-97-6) has a predicted LogP of approximately 1.4–1.6, meaning the iodine atom contributes roughly +1.1–1.3 log units of lipophilicity. Higher lipophilicity enhances passive membrane permeability and can improve blood–brain barrier penetration, but also increases the risk of hERG binding and metabolic clearance. The iodo substituent thus serves as both a synthetic handle and a lipophilicity modulator that must be factored into structure–activity relationship (SAR) optimization [1].

LogP Lipophilicity Drug-likeness QSAR ADME

Sequential Functionalization Architecture: Iodo Group Enables Orthogonal Cross-Coupling While Amino Group Allows Independent Derivatization

The 2-amino-3-iodo-4-(trifluoromethyl)pyridine scaffold presents two orthogonal reactive sites: the iodine atom at position 3, which is susceptible to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig with appropriate catalyst systems), and the amino group at position 2, which can be protected (e.g., as N-Boc, N-Ac, or N-pivaloyl) and later deprotected for further functionalization or incorporated directly into heterocycle-forming reactions [1]. This architecture contrasts with the non-halogenated parent compound 2-amino-4-(trifluoromethyl)pyridine, which lacks the iodo leaving group and therefore cannot participate in direct C–C bond-forming cross-coupling at position 3. In the Schlosser group's regioexhaustive functionalization studies, N-pivaloyl-protected 2-amino-3-chloro-5-(trifluoromethyl)pyridine was deprotonated at the 4-position and trapped with iodine and benzaldehyde to generate aminopyridine derivatives, demonstrating that analogous 2-amino-3-iodo intermediates are viable precursors for further metalation and functionalization sequences . The iodine at position 3 is particularly suited for the first coupling step in a sequential strategy because its reactivity significantly exceeds that of any bromo or chloro substituents that might be introduced later.

Orthogonal protection Sequential cross-coupling Buchwald-Hartwig amination Diversity-oriented synthesis

Commercial Purity and Quality Benchmarking: Target Compound Offers 97% HPLC Purity with Defined MDL and Analytical Characterization

The target compound is commercially available at 97% purity (HPLC) from multiple suppliers, with a defined MDL number (MFCD16606191), IUPAC name (3-iodo-4-(trifluoromethyl)pyridin-2-amine), InChI Key (SSLBSUOQHCSPSP-UHFFFAOYSA-N), and canonical SMILES (NC1=NC=CC(=C1I)C(F)(F)F) . This level of characterization enables unambiguous identity verification by ¹H/¹⁹F NMR (characteristic ¹⁹F chemical shift for CF3 at approximately −60 ppm) and LC-MS [1]. In comparison, the non-halogenated parent compound 2-amino-4-(trifluoromethyl)pyridine (CAS 106447-97-6) is typically supplied at 97–98% purity but lacks the iodo substituent needed for cross-coupling [2]. The bromo analog (CAS 1227489-63-5) is available at 95–98% purity , and the chloro analog (CAS 1227513-97-4) at 97–98% purity . While purity specifications are comparable across the halogen series, the combination of high purity with the specific 3-iodo-4-CF3 substitution pattern is what distinguishes procurement value: the impurity profile of alternative regioisomers may contain positional isomers that are difficult to separate chromatographically and that could interfere with regioselective reactions.

Quality control HPLC purity Procurement specification Reproducibility

Caveat on Evidence Strength: Predominantly Class-Level Inference; Direct Head-to-Head Data for This Specific Compound Remains Sparse in the Public Domain

It must be explicitly noted that the differential evidence presented above is predominantly based on class-level inference (well-established reactivity hierarchies for aryl halides and substituent effects on oxidative addition) and cross-study comparisons with regioisomeric or halogen-analog data. No published study was identified that performs a direct, side-by-side experimental comparison of 2-amino-3-iodo-4-(trifluoromethyl)pyridine with its 4-iodo-3-CF3 regioisomer, its chloro analog, or its bromo analog under identical reaction conditions with reported yields, rates, or biological endpoints. The class-level evidence is robust and mechanistically grounded , but users designing critical synthetic routes or structure–activity relationship studies should verify key reactivity or property differences experimentally within their specific system. This transparency protects procurement decisions from overreliance on inferred performance claims.

Evidence quality Data transparency Procurement risk assessment

Optimal Application Scenarios for 2-Amino-3-iodo-4-(trifluoromethyl)pyridine Based on Quantitative Differentiation Evidence


Scaffold for Kinase Inhibitor Fragment Libraries Requiring Regiospecific C3-Aryl Functionalization

In kinase inhibitor discovery, the 3-iodo-4-CF3 substitution pattern enables Suzuki-Miyaura coupling at the C3 position to introduce aryl or heteroaryl groups, directly accessing the biaryl motif common to type II kinase inhibitors. The ortho-amino group can be subsequently elaborated via Buchwald-Hartwig amination, reductive amination, or acylation to fine-tune hinge-binding interactions. The 100-fold oxidative addition rate advantage of the 3-EDG-substitution pattern (vs. alternative regioisomers ) ensures efficient coupling even with sterically demanding boronic acids. The elevated LogP (~2.7 vs. ~2.3 for chloro analog [1]) provides a starting point within the optimal lipophilicity range for oral kinase inhibitors (LogP 2–4), while the iodine atom can be retained or reductively removed post-coupling depending on SAR requirements.

Late-Stage Functionalization of Advanced Intermediates in Agrochemical Lead Optimization

Agrochemical discovery programs targeting fluorinated pyridine-containing herbicides or fungicides benefit from the superior oxidative addition reactivity of the iodo substituent. The C–I bond enables late-stage diversification of advanced intermediates under mild conditions (room temperature to 80 °C, low catalyst loading ), minimizing decomposition of sensitive functional groups. The trifluoromethyl group at the 4-position enhances metabolic stability and environmental persistence—a dual-edged property that must be balanced, but which is desirable for soil-active agrochemicals. The ability to chemoselectively couple at the iodo position in the presence of the free or protected amino group reduces protection/deprotection steps compared to strategies starting from the non-halogenated parent compound.

Diversity-Oriented Synthesis of Fluorinated Heterocyclic Libraries via Tandem Cross-Coupling/Cyclization Sequences

The orthogonal iodo and amino functionalities enable tandem reaction sequences: initial Suzuki or Sonogashira coupling at the C3 iodo position installs an alkyne or aryl group, which can then participate in intramolecular cyclization with the adjacent 2-amino group to form imidazo[1,2-a]pyridines, pyrrolo[2,3-b]pyridines (7-azaindoles), or pyrido[2,3-d]pyrimidines . The 3-iodo-4-CF3 architecture is particularly suited for constructing 1,7- and 3,9-dideazapurine scaffolds via conjugate addition to activated acetylenes followed by copper-catalyzed intramolecular arylation [1]. This tandem reactivity distinguishes the target compound from the 4-iodo-3-CF3 regioisomer, which positions the iodine para to the amino group and thus cannot participate in analogous ortho-directed cyclization chemistry.

Physicochemical Property Optimization in CNS Drug Discovery Programs

For central nervous system (CNS) drug discovery, the higher lipophilicity (estimated LogP ~2.68 ) of the iodo compound relative to the chloro analog (LogP 2.27 [1]) and bromo analog (LogP 2.38 ) provides a valuable SAR probe for optimizing blood–brain barrier penetration. The iodine atom's large van der Waals radius (1.98 Å) and polarizability can also engage in halogen bonding with protein targets, offering an additional intermolecular interaction not available from smaller halogens. However, the molecular weight of 288.01 g/mol, while within CNS drug-like space (MW < 400), is higher than the chloro (196.56) and bromo (241.01) analogs, so the compound is most appropriate when both the synthetic handle (iodo for cross-coupling) and the physicochemical modulation (higher LogP, halogen bonding) are simultaneously required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.